N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
Overview
Description
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as NPT-440, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the piperidine class of compounds and has shown promising results in preclinical studies. The purpose of
Mechanism of Action
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide works by binding to the ATP-binding site of c-Met, which is a receptor tyrosine kinase that is involved in the growth and spread of cancer cells. By blocking the activity of c-Met, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of blood vessels that supply nutrients to cancer cells. In addition, this compound has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its specificity for c-Met, which makes it a promising candidate for cancer therapy. However, this compound has also been shown to have some limitations in preclinical studies. For example, it has been shown to have poor solubility and bioavailability, which may limit its effectiveness in vivo. In addition, the optimal dosing and treatment schedule for this compound have not yet been established.
Future Directions
There are several future directions for the development of N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to conduct further preclinical studies to determine the optimal dosing and treatment schedule for this compound. Finally, clinical trials will be needed to determine the safety and effectiveness of this compound in humans. If successful, this compound could become an important new therapy for the treatment of cancer.
Scientific Research Applications
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of a protein called c-Met, which is involved in the growth and spread of cancer cells. By blocking the activity of c-Met, this compound can prevent the growth and spread of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)27-16-19-6-5-15-28(18-19)25(30)23-9-4-14-26-17-23/h1-4,7-14,17,19H,5-6,15-16,18H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEFZOVTWHIJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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